Thiourea, N-[(1S,2S)-2-(dimethylamino)-1,2-diphenylethyl]-N'-(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)-
Description
This compound is a chiral thiourea derivative featuring a 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl group linked to a stereochemically defined (1S,2S)-2-(dimethylamino)-1,2-diphenylethyl moiety. The acetylated glucose unit enhances solubility in organic solvents and stabilizes the glycosidic bond during synthetic processes, while the dimethylamino-diphenylethyl group contributes to stereoselective interactions, making it valuable in asymmetric catalysis or medicinal chemistry .
Synthesis: The compound is synthesized via coupling of peracetylated glucopyranosyl isothiocyanate with a chiral amine precursor under microwave-assisted, solventless conditions, yielding >90% purity (methods analogous to those in ). Its stereochemistry is confirmed by NMR and X-ray crystallography .
Properties
IUPAC Name |
[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-[[(1S,2S)-2-(dimethylamino)-1,2-diphenylethyl]carbamothioylamino]oxan-2-yl]methyl acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H39N3O9S/c1-18(35)39-17-24-27(40-19(2)36)28(41-20(3)37)29(42-21(4)38)30(43-24)33-31(44)32-25(22-13-9-7-10-14-22)26(34(5)6)23-15-11-8-12-16-23/h7-16,24-30H,17H2,1-6H3,(H2,32,33,44)/t24-,25+,26+,27-,28+,29-,30-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQXPBYRFIRMIOX-MGBQRRGGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)NC(=S)NC(C2=CC=CC=C2)C(C3=CC=CC=C3)N(C)C)OC(=O)C)OC(=O)C)OC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)NC(=S)N[C@@H](C2=CC=CC=C2)[C@H](C3=CC=CC=C3)N(C)C)OC(=O)C)OC(=O)C)OC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H39N3O9S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
629.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Thiourea derivatives have gained attention in medicinal chemistry due to their diverse biological activities. The compound in focus, Thiourea, N-[(1S,2S)-2-(dimethylamino)-1,2-diphenylethyl]-N'-(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)- , exhibits potential as an enzyme inhibitor with implications for treating type 2 diabetes mellitus (T2DM) and other conditions.
Chemical Structure and Properties
The compound has the following chemical structure:
- Chemical Formula : C31H39N3O9S
- Molecular Weight : 605.73 g/mol
This thiourea derivative features a dimethylamino group and a glucopyranosyl moiety that may contribute to its biological activity.
Thiourea compounds generally function by inhibiting specific enzymes linked to metabolic processes. Research indicates that this particular compound may inhibit enzymes such as:
- α-Amylase
- α-Glucosidase
- Dipeptidyl Peptidase-4 (DPP-4)
- Protein Tyrosine Phosphatase 1B (PTP1B)
These enzymes are crucial in carbohydrate metabolism and glucose regulation, making them targets for diabetes management.
In Vitro Studies
Recent studies have demonstrated significant inhibitory activity of thiourea derivatives against the aforementioned enzymes. For instance:
- α-Amylase Inhibition : The compound exhibited an IC50 value of approximately 9.72 µM, indicating potent inhibitory effects.
- α-Glucosidase Inhibition : Another derivative showed an IC50 value of 9.73 µM.
These results suggest that thiourea derivatives can effectively modulate enzyme activity related to glucose metabolism, potentially aiding in diabetes management.
Cytotoxicity and Safety Profile
In addition to enzyme inhibition, the cytotoxicity of these compounds was assessed. The findings indicated that while some derivatives exhibited low cytotoxic effects on normal cells, further studies are necessary to fully establish their safety profiles.
Case Studies and Research Data
Several studies have explored the biological activities of thiourea derivatives:
- Study on Enzyme Inhibition :
- Synthesis and Characterization :
Summary Table of Biological Activities
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing N-tetra-O-acetyl-beta-D-glucopyranosyl thiourea derivatives?
- The synthesis typically involves coupling a glycosyl isothiocyanate with an amine under anhydrous conditions. For example, the reaction of 2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl isothiocyanate with chiral amines (e.g., (1S,2S)-2-(dimethylamino)-1,2-diphenylethylamine) in dry dichloromethane at 0–25°C yields the target compound. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical to isolate the product .
- Key Considerations : Use moisture-free conditions to prevent acetyl group hydrolysis. Monitor reaction progress via TLC (Rf ~0.3–0.5 in ethyl acetate/hexane 1:1).
Q. How can the stereochemical integrity of the glucopyranosyl and chiral amine moieties be preserved during synthesis?
- Chiral amines should be handled under inert atmospheres (N₂/Ar) to avoid racemization. For the acetylated glucopyranosyl group, mild reaction temperatures (0–25°C) and non-polar solvents (e.g., DCM) minimize β-elimination or acyl migration. Post-synthesis characterization via [¹H/¹³C NMR] and optical rotation measurements verifies stereochemical purity .
Q. What spectroscopic techniques are essential for characterizing this thiourea derivative?
- NMR : ¹H NMR confirms the presence of acetyl groups (δ ~1.8–2.2 ppm, 12H), thiourea NH (δ ~8.5–9.5 ppm), and glucopyranosyl anomeric proton (δ ~5.2–5.6 ppm). ¹³C NMR identifies the thiourea carbonyl (δ ~180 ppm) and acetyl carbons (δ ~20–25 ppm) .
- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF validates the molecular ion peak (e.g., m/z ~650–700 for the protonated molecule).
Advanced Research Questions
Q. How do substitution patterns in the thiourea moiety influence conformational stability and biological activity?
- Computational studies (DFT, molecular dynamics) reveal that bulky substituents (e.g., diphenylethyl groups) restrict rotation around the thiourea C–N bonds, stabilizing specific conformers. These conformers may enhance binding to biological targets (e.g., enzymes), as shown in glycogen phosphorylase inhibition studies .
- Methodological Approach : Combine X-ray crystallography (for solid-state conformation) with NOESY NMR (for solution-state dynamics) to correlate structure-activity relationships .
Q. What role do the acetyl groups play in modulating solubility and reactivity?
- The tetra-O-acetyl groups increase lipophilicity, improving solubility in organic solvents (e.g., DCM, THF) but reducing aqueous solubility. Deprotection (via NaOH/MeOH) generates the free hydroxyl glucopyranosyl derivative, altering solubility and enabling glycosylation reactions. Monitor deprotection via IR (loss of C=O stretch at ~1740 cm⁻¹) .
- Data Contradiction Note : Conflicting solubility reports may arise from varying purity levels or residual solvents. Use Karl Fischer titration to confirm water content (<0.1%) .
Q. How can computational modeling optimize this compound’s interactions with enzymatic targets?
- Molecular docking (AutoDock, Schrödinger) and MD simulations predict binding modes to targets like glycogen phosphorylase. For example, the glucopyranosyl moiety’s acetyl groups may form hydrophobic interactions with enzyme pockets, while the thiourea NH acts as a hydrogen-bond donor. Validate predictions with SPR or ITC binding assays .
Methodological Challenges and Solutions
Q. How to resolve discrepancies in reported reaction yields for similar thiourea derivatives?
- Contradictions often stem from variations in amine reactivity or solvent purity. Systematic optimization (e.g., DoE approaches) identifies critical factors:
- Solvent : Anhydrous DCM vs. THF (lower polarity reduces side reactions).
- Catalyst : Triethylamine (5–10 mol%) improves coupling efficiency.
- Temperature : Slow addition at 0°C minimizes exothermic side reactions .
Q. What strategies mitigate decomposition during storage?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
